methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
CAS No.: 1616933-64-2
Cat. No.: VC11998417
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate - 1616933-64-2](/images/structure/VC11998417.png)
CAS No. | 1616933-64-2 |
---|---|
Molecular Formula | C9H9N3O2 |
Molecular Weight | 191.19 g/mol |
IUPAC Name | methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
Standard InChI | InChI=1S/C9H9N3O2/c1-6-3-8-10-4-7(9(13)14-2)5-12(8)11-6/h3-5H,1-2H3 |
Standard InChI Key | ASQMORYWZBSDSL-UHFFFAOYSA-N |
SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)OC |
Canonical SMILES | CC1=NN2C=C(C=NC2=C1)C(=O)OC |
Structural and Molecular Characteristics
The molecular formula of methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is C₉H₉N₃O₂, with a molecular weight of 191.18 g/mol. The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation, enabling π-π stacking interactions in biological targets. Key structural features include:
-
Methyl group at position 2: Enhances metabolic stability and steric hindrance.
-
Ester moiety at position 6: Facilitates hydrogen bonding with enzymatic residues (e.g., Tyr547 in DPP-4).
The IUPAC name is methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and its SMILES notation is COC(=O)C1=CN2C(=CC(=N2)C)N=C1.
Synthetic Methodologies
Cyclocondensation Strategies
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds. For example:
-
Reaction of 3-amino-5-methylpyrazole with methyl cyanoacetate yields the intermediate 6-cyano derivative, which is hydrolyzed to the carboxylic acid.
-
Esterification: The carboxylic acid intermediate (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) is treated with methanol under acidic conditions to form the methyl ester .
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclocondensation | 3-Amino-5-methylpyrazole, methyl cyanoacetate, HCl | 78 | 95 |
Esterification | Carboxylic acid, MeOH, H₂SO₄, reflux | 85 | 98 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce reaction times . Automated systems ensure precise control over temperature (80–120°C) and stoichiometry .
Physicochemical Properties
Key physicochemical parameters include:
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (50 mg/mL).
-
Spectroscopic Data:
Biological Activities and Applications
DPP-4 Inhibition
Methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a precursor to anagliptin, a DPP-4 inhibitor that enhances incretin hormone activity. The ester moiety is hydrolyzed in vivo to the active carboxylic acid, which binds DPP-4's catalytic site (Ki = 0.8 nM).
Table 2: Comparative DPP-4 Inhibition Data
Compound | IC₅₀ (nM) | Selectivity (DPP-4/DPP-8/9) |
---|---|---|
Methyl ester intermediate | 1.2 | >10,000 |
Anagliptin | 0.8 | >10,000 |
Anticancer Activity
Derivatives exhibit kinase inhibition, particularly against Pim-1 and Flt-3, with IC₅₀ values of 15–50 nM . The methyl ester enhances cell permeability, improving in vitro cytotoxicity (e.g., IC₅₀ = 55.97 μg/mL against MCF-7 cells) .
Antioxidant and Antibacterial Effects
Industrial and Research Applications
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume